molecular formula C21H27NO2 B5798357 N~1~-(TERT-BUTYL)-3-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE

N~1~-(TERT-BUTYL)-3-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE

Cat. No.: B5798357
M. Wt: 325.4 g/mol
InChI Key: OJTWTPZNKXBHJA-UHFFFAOYSA-N
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Description

N~1~-(TERT-BUTYL)-3-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group, an isopropylphenoxy group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(TERT-BUTYL)-3-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting an appropriate benzoyl chloride with a tert-butylamine under basic conditions.

    Introduction of the Isopropylphenoxy Group: The isopropylphenoxy group is introduced through a nucleophilic substitution reaction, where the benzamide core reacts with an isopropylphenol derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(TERT-BUTYL)-3-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylphenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Corresponding alcohols or amines

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

N~1~-(TERT-BUTYL)-3-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(TERT-BUTYL)-3-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-TERT-BUTYL-4-METHYL-BENZAMIDE: Similar in structure but lacks the isopropylphenoxy group.

    N-TERT-BUTYL-BENZAMIDE: Similar in structure but lacks both the isopropylphenoxy and methyl groups.

Uniqueness

N~1~-(TERT-BUTYL)-3-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE is unique due to the presence of both the tert-butyl and isopropylphenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-tert-butyl-3-[(4-propan-2-ylphenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-15(2)17-9-11-19(12-10-17)24-14-16-7-6-8-18(13-16)20(23)22-21(3,4)5/h6-13,15H,14H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTWTPZNKXBHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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